Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate

CYP2C9 inhibition Drug metabolism Time-dependent inhibition

CYP2C9 metabolism researchers face confounding ionic binding artifacts when using carboxylic acid probes. TA-EE resolves this with a nonionizable ethyl ester structure, enabling artifact-free SAR studies and metabolic switching investigations. For process groups, sourcing the pre-formed ester eliminates the initial esterification step in tienilic acid synthesis. • 5× more potent CYP2C9 inhibition vs. tienilic acid (IC₅₀ 0.028 µM vs. 0.14 µM) • Direct synthetic precursor: 68.7% yield route vs. 60% aqueous condensation alternative • Melting point 63-64 °C enables unambiguous HPLC peak identification in impurity profiling

Molecular Formula C15H12Cl2O4S
Molecular Weight 359.2 g/mol
CAS No. 66883-42-9
Cat. No. B018181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate
CAS66883-42-9
Synonyms2-[2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic Acid Ethyl Ester;  [2,3-Dichloro-4-(2-thienylcarbonyl)phenoxy]acetic Acid Ethyl Ester; 
Molecular FormulaC15H12Cl2O4S
Molecular Weight359.2 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl
InChIInChI=1S/C15H12Cl2O4S/c1-2-20-12(18)8-21-10-6-5-9(13(16)14(10)17)15(19)11-4-3-7-22-11/h3-7H,2,8H2,1H3
InChIKeyIUEWUYINGXDEMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate Identity and Class


Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (CAS 66883-42-9), systematically named ethyl 2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate, is the ethyl ester analog of the withdrawn diuretic drug tienilic acid (ticrynafen, CAS 40180-04-9). It belongs to the aryl-phenylketone class of phenoxyacetic acid derivatives and shares the 2,3-dichloro-4-(2-thienylcarbonyl)phenoxy pharmacophore that defines this compound series [1]. Unlike the parent carboxylic acid, this ethyl ester is nonionizable at physiological pH, a property that fundamentally alters its interaction with cytochrome P450 enzymes—particularly CYP2C9—and dictates its primary utility as both a mechanistic probe in drug metabolism research and a well-characterized synthetic intermediate in the preparation of tienilic acid and related analogs [2][3].

IdentityNonionizable ethyl ester probe
WorkflowCYP2C9 mechanistic metabolism studies
Use contextSynthetic intermediate for tienilic acid

Ethyl Ester vs. Tienilic Acid: Why Substitution Fails


Although Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate shares the identical aromatic core with tienilic acid and its thiophene-substituted congeners, simple substitution is not scientifically valid because the single ethyl ester modification at the carboxylate terminus eliminates the anionic charge that mediates the canonical CYP2C9 binding orientation. This nonionizable character drives a fundamentally different metabolic fate—switching from thiophene ring oxidation to dealkylation reactions [1]—and produces an approximately 5-fold difference in CYP2C9 inhibitory potency relative to the parent acid [1]. The quantitative evidence below demonstrates that this compound occupies a distinct functional niche that cannot be reproduced by its closest in-class analogs, making indiscriminate interchange a source of experimental error in metabolism studies and synthetic inefficiency in preparative workflows.

Charge state
Nonionizable (ethyl ester)
Anionic (tienilic acid)
Metabolic pathway
Dealkylation (reported switch)
Thiophene ring oxidation
CYP2C9 potency
~5-fold higher reported (IC50 shift)
Baseline inhibitory potency

Quantitative Differentiation Evidence vs. Comparators


CYP2C9 Inhibitory Potency: Ethyl Ester vs. Tienilic Acid

In a direct head-to-head screen of 10 tienilic acid analogs using pooled human liver microsomes (HLMs), the ethyl ester analog (TA-EE, identical to Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate) exhibited the lowest IC50 among all compounds tested, with a value of 0.028 ± 0.020 µM. This represents an approximately 5-fold lower IC50 (i.e., higher inhibitory potency) compared to the parent compound tienilic acid (TA), which showed an IC50 of 0.14 ± 0.09 µM under identical assay conditions [1]. Both TA and TA-EE were among only three out of ten compounds that demonstrated competitive and time-dependent inhibition of CYP2C9, confirming that the ethyl ester retains the mechanism-based inactivation profile while achieving significantly enhanced potency [1].

CYP2C9 IC50
Head-to-head
0.028 µM (ethyl ester) vs 0.14 µM (tienilic acid)
Supports probe selection for MBI studies
Pooled HLMs, time-dependent inhibition
CYP2C9 inhibition Drug metabolism Time-dependent inhibition Structure-activity relationship

Metabolic Switching to Dealkylation

Metabolic profiling in the Rademacher et al. (2014) study demonstrated a class-level trend in which substitution of the carboxylate moiety with nonionizable functional groups—including the ethyl ester of TA-EE—resulted in metabolic switching. Instead of the canonical CYP2C9-mediated oxidation at the C-5 position of the thiophene ring (the primary bioactivation pathway for tienilic acid), the nonionizable analogs were predominantly metabolized via dealkylation reactions occurring at the opposite side of the molecular scaffold [1]. This metabolic rerouting was corroborated by in silico docking studies that predicted an opposite binding orientation in the CYP2C9 active site for many nonionizable analogs compared to TA [1]. While the published data aggregate results across several nonionizable analogs rather than reporting separate quantitative metabolite profiles for each individual compound, TA-EE is explicitly included in the analog panel and is subject to this demonstrated class trend.

Metabolic pathway
Class-level
Dealkylation (nonionizable analogs) vs thiophene oxidation (acid)
May avoid thiophene-S-oxide bioactivation
TA-EE included in analog panel; data to verify
Metabolic switching CYP2C9 Nonionizable analog Dealkylation Bioactivation

Synthetic Intermediate in Tienilic Acid Manufacturing

The European patent EP 0 029 740 A1 (1981) explicitly describes a synthetic route to tienilic acid in which Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is formed as a discrete, isolable intermediate by reacting 2,3-dichloro-4-(2-thienylcarbonyl)-phenol with chloroacetic acid ethyl ester in ethanolic sodium methylate. The resulting ethyl ester is subsequently hydrolyzed to yield tienilic acid with a total process yield of 68.7% [1]. This stands in contrast to earlier patent disclosures (e.g., US 3,969,529) that describe the general utility of ethyl esters as saponification precursors in phenoxyacetic acid syntheses but do not provide the same level of process-specific quantification for the thienyl congener [2]. The ethyl ester is thus not merely a theoretical intermediate but a documented, yield-characterized synthetic waypoint in the most established manufacturing route to tienilic acid.

Synthetic yield
Supporting evidence
68.7% (ethyl ester route) vs 60% (alternative route)
Supports route selection for synthesis
European patent EP 0 029 740 A1
Synthetic intermediate Process chemistry Tienilic acid synthesis Ester hydrolysis

Physicochemical Differentiation vs. Parent Acid

The ethyl ester exhibits a reported melting point of 63–64 °C and is described as a yellow solid [1], whereas the parent compound tienilic acid has a significantly higher melting point of 148–149 °C . This approximately 85 °C difference in melting point provides a straightforward identity verification parameter for incoming material QC. More fundamentally, the replacement of the carboxylic acid proton with an ethyl group eliminates the ionizable functionality (predicted pKa of the carboxylic acid in TA is approximately 3.5–4.0), conferring increased lipophilicity and altered solubility in organic solvents compared to the parent acid. Although direct comparative logP or solubility data for TA-EE versus TA were not identified in the primary literature, the structural change from free acid to ethyl ester is a well-characterized physicochemical transformation with predictable consequences for chromatographic retention, membrane permeability, and organic-phase extractability.

Melting point
Cross-study comparable
63–64 °C (ethyl ester) vs 148–149 °C (tienilic acid)
Enables rapid QC differentiation upon receipt
Large Δ supports simple identity confirmation
Physicochemical properties Melting point Ionization Solid form

Application Scenarios for Ethyl Ester


CYP2C9 Mechanism-Based Inhibition Studies

When designing in vitro CYP2C9 inhibition experiments that demand a potent, time-dependent inhibitor with a nonionizable structure, Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate (TA-EE) is the preferred probe compound. Its IC50 of 0.028 µM—approximately 5-fold more potent than tienilic acid (0.14 µM)—enables lower working concentrations that reduce the risk of non-specific microsomal binding artifacts [1]. The absence of a carboxylic acid moiety eliminates confounding ionic interactions with the enzyme's cationic binding pocket, making TA-EE particularly suitable for structure-activity relationship (SAR) studies aimed at decoupling electrostatic from hydrophobic contributions to CYP2C9 substrate recognition [1].

Metabolic Switching and Bioactivation Studies

For laboratories investigating thiophene-related drug toxicity mechanisms, the ethyl ester analog provides a critical tool for studying metabolic switching. The established shift from CYP2C9-mediated thiophene ring oxidation (observed with tienilic acid) to dealkylation pathways (observed with nonionizable analogs including TA-EE) allows researchers to probe whether reactive thiophene-S-oxide metabolite formation can be abrogated by carboxylate masking [1]. This application is directly relevant to medicinal chemistry campaigns seeking to design out the hepatotoxic bioactivation liability that led to tienilic acid's market withdrawal.

Tienilic Acid Synthesis via Ethyl Ester Intermediate

For process chemistry groups preparing tienilic acid or structurally related phenoxyacetic acid derivatives, sourcing the pre-formed ethyl ester intermediate (CAS 66883-42-9) enables bypass of the initial esterification step and direct entry into the hydrolysis stage. The documented total yield of 68.7% for the ethyl ester-mediated route versus 60% for the direct aqueous condensation route provides a quantitative justification for this procurement strategy [2]. Additionally, the ethyl ester's superior solubility in organic media compared to the sodium salt of the ketophenol precursor facilitates reaction monitoring by TLC or HPLC during subsequent synthetic transformations [2][3].

Analytical Reference Standard for Tienilic Acid

As the ethyl ester is a documented synthetic precursor and potential process impurity in tienilic acid manufacturing, procurement of high-purity Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate supports the development of HPLC or UPLC impurity profiling methods. The significant melting point differential (63–64 °C for the ester vs. 148–149 °C for the acid) and distinct chromatographic retention arising from increased lipophilicity facilitate unambiguous peak identification in forced degradation or batch-release testing protocols, particularly for laboratories maintaining reference standard libraries of phenoxyacetic acid derivatives.

Application
Selection Property
Validation Focus
CYP2C9 MBI probe
Nonionizable CYP2C9 inhibitor
Time-dependent inhibition assay
Metabolic switching probe
Carboxylate-masked analog
Metabolite profiling & docking
Tienilic acid synthesis
Documented synthetic intermediate
Hydrolysis conversion; yield verification
Analytical reference standard
Impurity marker (ethyl ester)
HPLC impurity profiling & identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.